![molecular formula C10H17N3 B2737126 4-(2,4-Dimethylpyrazol-3-yl)piperidine CAS No. 1540203-24-4](/img/structure/B2737126.png)
4-(2,4-Dimethylpyrazol-3-yl)piperidine
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Overview
Description
The compound “4-(2,4-Dimethylpyrazol-3-yl)piperidine” is a versatile material used in scientific research. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, piperidine can also be synthesized from pyridine through a reduction process . Pyridine is hydrogenated to produce piperidine in the presence of a catalyst such as Raney Nickel .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks in drug construction due to their diverse chemical reactivity. Researchers have explored various synthetic methods for creating substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The piperidine moiety appears in more than twenty classes of pharmaceuticals, making it a valuable scaffold for drug discovery.
Dual Kinase Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise for cancer therapy by targeting multiple kinases simultaneously.
Analgesic and Anti-inflammatory Agents
Researchers have synthesized 2,4,6-trisubstituted quinazoline derivatives containing a piperidine moiety. Among these compounds, certain derivatives (e.g., 27b, 27c, and 27d) exhibited higher analgesic effects than the standard drug indomethacin . These findings highlight the potential of piperidine-based molecules in pain management.
Antimalarial Activity
A library of 1,4-disubstituted piperidine derivatives was prepared from 4-aminopiperidine derivatives. These compounds were explored for their antimalarial activity against Plasmodium falciparum . The study aimed to identify cost-effective alternatives with fewer side effects.
Biological Evaluation and Drug Development
Scientists continue to explore the biological activity of synthetic and natural piperidines. Novel drug candidates containing piperidine moieties are evaluated for their efficacy, safety, and pharmacokinetics. Researchers seek suitable substrates for the synthesis of biologically active piperidines, contributing to drug development .
Mechanism of Action
While the specific mechanism of action for “4-(2,4-Dimethylpyrazol-3-yl)piperidine” is not available, piperidine derivatives have been found to have various pharmacological applications . For instance, piperine, a piperidine alkaloid, has been found to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2,4-Dimethylpyrazol-3-yl)piperidine” and other piperidine derivatives may continue to be a focus of research in the future.
properties
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-7-12-13(2)10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLYAPJXYDAFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1540203-24-4 |
Source
|
Record name | 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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